molecular formula C14H23N3O2 B11777145 tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate

tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate

Cat. No.: B11777145
M. Wt: 265.35 g/mol
InChI Key: RRLZPCYJUACPAK-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is a partially saturated indazole derivative characterized by a tetrahydroindazole core (4,5,6,7-tetrahydro-2H-indazole) with distinct substituents: a 5-amino group, 3,5-dimethyl groups, and a tert-butyl ester at position 2. The partial saturation of the indazole ring introduces conformational flexibility, which may influence its interactions with biological targets .

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 5-amino-3,5-dimethyl-6,7-dihydro-4H-indazole-2-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-9-10-8-14(5,15)7-6-11(10)16-17(9)12(18)19-13(2,3)4/h6-8,15H2,1-5H3

InChI Key

RRLZPCYJUACPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=NN1C(=O)OC(C)(C)C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization. Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include various substituted indazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the indazole ring can interact with various enzymes and receptors. These interactions can modulate biological activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Indazole Carboxylic Acid Derivatives

Compounds like 4,5,6,7-tetrabromo-1H-indazole and 3,4,5,6,7-pentabromo-1H-indazole (CK2 inhibitors) share a carboxylic acid or brominated substituents. Unlike the target compound, these derivatives lack amino groups and exhibit higher electronegativity due to bromine atoms, enhancing their binding to kinase domains. The tert-butyl ester in the target compound may improve solubility and metabolic stability compared to free carboxylic acids, which are prone to ionization .

Fully Aromatic Indazole Derivatives

Lonidamine, a dichlorophenyl-substituted indazole, demonstrates anticancer activity by disrupting mitochondrial function. Its fully aromatic structure facilitates π-π stacking with hydrophobic pockets in proteins, a feature less prominent in the partially saturated target compound. However, the tetrahydroindazole core in the target may allow better adaptation to sterically constrained active sites .

5-Substituted Indazoles

5-Aryl-substituted indazoles (e.g., glucocorticoid receptor modulators) prioritize aryl groups for receptor affinity. In contrast, the target compound’s 5-amino and 3,5-dimethyl groups may favor hydrogen bonding and steric selectivity, respectively. This substitution pattern could reduce off-target interactions compared to bulkier aryl substituents .

Alkyl-Substituted Indazoles

Similar alkylated indazoles, such as 3-methyl-1H-indazole derivatives, show improved pharmacokinetic profiles but may sacrifice binding affinity due to steric hindrance .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate Tetrahydroindazole 5-amino, 3,5-dimethyl, tert-butyl ester Potential kinase inhibition, anticancer Enhanced solubility (ester), flexible core, amino-mediated H-bonding
4,5,6,7-Tetrabromo-1H-indazole Aromatic indazole Bromines at 4,5,6,7 CK2 inhibition High electronegativity improves kinase binding; limited solubility
Lonidamine Aromatic indazole Dichlorophenyl group Anticancer Disrupts mitochondrial function; planar structure aids π-π interactions
5-Aryl-substituted indazoles Aromatic indazole Aryl group at position 5 Glucocorticoid modulation Aryl groups enhance receptor affinity; potential off-target effects

Research Findings and Implications

  • Structural Flexibility : The tetrahydroindazole core may enable conformational adaptation to diverse binding sites, offering advantages over rigid aromatic indazoles in certain targets .
  • Substituent Effects: The tert-butyl ester balances lipophilicity and solubility, while the 5-amino group provides a critical hydrogen-bonding site for target engagement .
  • Further in vitro studies are needed to validate these hypotheses .

Notes

  • The tert-butyl group may enhance metabolic stability but could reduce aqueous solubility compared to polar derivatives.
  • The amino and methyl substituents may synergize to improve selectivity for specific targets, though steric effects could limit binding in some cases.
  • Comparative studies using crystallographic methods (e.g., SHELX programs) could elucidate precise binding modes and guide optimization .

Biological Activity

tert-Butyl 5-amino-3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have improved yields and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times significantly .

Anticancer Properties

Numerous studies have explored the anticancer potential of indazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HL608.3
HCT1161.3
KG125.3

These findings suggest that the compound may target specific pathways involved in cancer cell proliferation and survival.

The mechanism of action for this compound appears to involve inhibition of key kinases and signaling pathways associated with tumor growth. Specifically, it has been shown to selectively inhibit CHK1 and CDK2 kinases . The compound's ability to disrupt these pathways contributes to its antiproliferative effects.

Case Studies

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a mouse model of leukemia. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cellular proliferation and increased apoptosis within tumors .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies conducted on rodents demonstrated favorable absorption and distribution characteristics for this compound. The compound exhibited a half-life conducive for therapeutic applications and showed low toxicity even at higher doses .

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